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NH2-PEG4-GGFG-CH2-O-CH2-

Cbz

Cat. No.: B12385231

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gly-Gly-Phe-Gly (GGFG)

tetrapeptide sequence as a protease-cleavable linker, primarily focusing on its application in

the field of antibody-drug conjugates (ADCs).

Introduction
The GGFG peptide is a cathepsin-cleavable linker that has gained significant attention in the

design of ADCs. Its strategic advantage lies in its remarkable stability in systemic circulation,

coupled with its efficient cleavage by lysosomal proteases, such as cathepsins, which are often

upregulated in the tumor microenvironment. This targeted cleavage mechanism facilitates the

specific release of cytotoxic payloads within cancer cells, thereby enhancing therapeutic

efficacy while minimizing off-target toxicity. A prime example of its successful application is in

the highly effective ADC, Trastuzumab deruxtecan (Enhertu®), where the GGFG linker

connects the HER2-targeting antibody to a potent topoisomerase I inhibitor.[1][2][3]
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The GGFG linker is specifically designed to be recognized and cleaved by lysosomal

proteases, predominantly cathepsins. While both Cathepsin B and Cathepsin L can cleave the

GGFG sequence, studies suggest that Cathepsin L is particularly efficient, enabling almost

complete release of the payload within 72 hours.[4][5] The cleavage typically occurs between

the phenylalanine (Phe) and the C-terminal glycine (Gly) residue.

Upon ADC internalization into a cancer cell via receptor-mediated endocytosis, it is trafficked to

the lysosome. The acidic environment of the lysosome and the presence of active cathepsins

lead to the hydrolysis of the peptide bond within the GGFG linker. This cleavage event initiates

the release of the cytotoxic payload, which can then exert its therapeutic effect. In many ADC

designs, the GGFG linker is attached to a self-immolative spacer, which, upon cleavage of the

peptide, spontaneously decomposes to release the unmodified, active drug.

Quantitative Data
Cleavage Specificity
The GGFG linker is primarily cleaved by lysosomal cysteine proteases of the cathepsin family.

Protease Cleavage Activity Notes

Cathepsin L High

Considered the primary

enzyme for GGFG cleavage,

showing near-complete

payload release in 72 hours.[4]

Cathepsin B Moderate

Also contributes to the

cleavage of the GGFG linker

within the lysosome.[4][5]

Legumain Not reported

No significant evidence

suggests legumain as a

primary protease for GGFG

cleavage.
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The GGFG linker exhibits high stability in plasma, which is a critical feature for ADCs to prevent

premature payload release and associated systemic toxicity.

ADC Plasma Source Stability Metric Result Reference

Trastuzumab

deruxtecan (DS-

8201a)

Human
% Drug Release

after 21 days
~2.1% [6]

Trastuzumab

deruxtecan (DS-

8201a)

Mouse, Rat
% Drug Release

after 21 days
~1-2% [3]

Trastuzumab

deruxtecan
- Half-life

Approximately 6

days
[7]

Experimental Protocols
Solid-Phase Synthesis of a Maleimide-GGFG Linker
This protocol describes a general method for the solid-phase synthesis of a GGFG peptide

linker functionalized with a maleimide group for subsequent conjugation to an antibody.

Materials:

Fmoc-Gly-Wang resin

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH)

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine)

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Maleimido-propionic acid

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
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Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a solid-phase

synthesis vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by

treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

Peptide Coupling (Gly): Dissolve Fmoc-Gly-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in

DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF.

Fmoc Deprotection: Repeat step 2.

Peptide Coupling (Phe): Dissolve Fmoc-Phe-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in

DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF.

Fmoc Deprotection: Repeat step 2.

Peptide Coupling (Gly): Repeat step 3.

Fmoc Deprotection: Repeat step 2.

Maleimide Functionalization: Dissolve Maleimido-propionic acid (3 eq), HBTU (3 eq), and

DIPEA (6 eq) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin

with DMF and then DCM.

Cleavage and Purification: Treat the resin with the cleavage cocktail for 2 hours. Precipitate

the cleaved linker in cold diethyl ether. Purify the crude product by reverse-phase HPLC.

Conjugation of Maleimide-GGFG-Payload to an Antibody
This protocol outlines the conjugation of a pre-prepared Maleimide-GGFG-Payload construct to

the cysteine residues of a monoclonal antibody.

Materials:
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Monoclonal antibody (e.g., Trastuzumab) in PBS buffer

Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

Maleimide-GGFG-Payload dissolved in DMSO

Quenching reagent: N-acetylcysteine

Purification system: Size-exclusion chromatography (SEC)

Procedure:

Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by

incubating with a controlled molar excess of TCEP (e.g., 2-3 equivalents) at 37°C for 1-2

hours.

Conjugation: Add the Maleimide-GGFG-Payload solution (e.g., 5-10 molar excess) to the

reduced antibody solution. Incubate at room temperature for 1-2 hours or at 4°C overnight.

Quenching: Quench the reaction by adding an excess of N-acetylcysteine to react with any

unreacted maleimide groups.

Purification: Purify the resulting ADC from unconjugated payload and other small molecules

using size-exclusion chromatography.

Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and

purity using techniques such as hydrophobic interaction chromatography (HIC)-HPLC and

SEC-HPLC.

In Vitro Cathepsin B Cleavage Assay
This protocol provides a general method for assessing the cleavage of a GGFG-containing

ADC by Cathepsin B.

Materials:

GGFG-ADC
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Recombinant human Cathepsin B

Activation buffer: 25 mM MES, 5 mM DTT, pH 5.0

Assay buffer: 25 mM MES, pH 5.5

Quenching solution: Acetonitrile with 0.1% formic acid

HPLC-MS system

Procedure:

Cathepsin B Activation: Activate Cathepsin B by incubating it in the activation buffer at 37°C

for 15 minutes.

Cleavage Reaction: In a microcentrifuge tube, mix the activated Cathepsin B with the GGFG-

ADC in the assay buffer. The final concentrations should be optimized but can start at

approximately 1 µM ADC and 100 nM Cathepsin B.

Incubation: Incubate the reaction mixture at 37°C.

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction

mixture and quench the reaction by adding an equal volume of the quenching solution.

Analysis: Analyze the quenched samples by HPLC-MS to separate and quantify the intact

ADC, the cleaved payload, and any intermediates. Monitor the decrease in the intact ADC

peak and the increase in the released payload peak over time to determine the cleavage

kinetics.
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Caption: Intracellular trafficking and mechanism of action of an ADC with a GGFG cleavable

linker.
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Caption: Enzymatic cleavage of the GGFG linker by cathepsins.

Caption: Workflow for the solid-phase synthesis of a maleimide-GGFG linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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